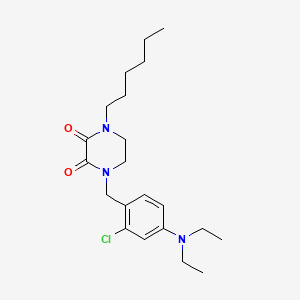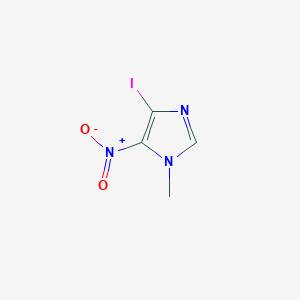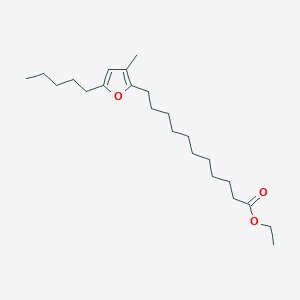
Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate is a chemical compound with the molecular formula C23H40O3 It is an ester, characterized by the presence of a furan ring substituted with a methyl and a pentyl group, attached to an undecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate typically involves esterification reactions. One common method is the reaction of 11-(3-methyl-5-pentylfuran-2-YL)undecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological targets. The furan ring may also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Ethyl 11-(3-methyl-5-pentylfuran-2-YL)undecanoate can be compared with other esters and furan derivatives:
Ethyl acetate: A simple ester with a fruity odor, commonly used as a solvent.
Methyl butyrate: Another ester with a pleasant smell, used in flavorings and perfumes.
Ethyl benzoate: An aromatic ester used in the fragrance industry.
The uniqueness of this compound lies in its complex structure, combining a long aliphatic chain with a substituted furan ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
76859-13-7 |
|---|---|
Molecular Formula |
C23H40O3 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
ethyl 11-(3-methyl-5-pentylfuran-2-yl)undecanoate |
InChI |
InChI=1S/C23H40O3/c1-4-6-13-16-21-19-20(3)22(26-21)17-14-11-9-7-8-10-12-15-18-23(24)25-5-2/h19H,4-18H2,1-3H3 |
InChI Key |
COMUHRXMGOHECM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
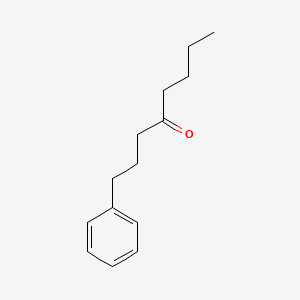
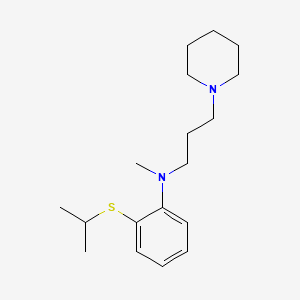
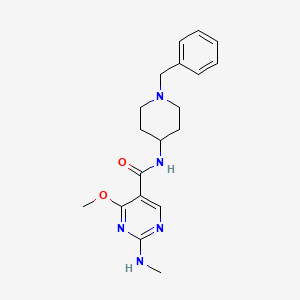


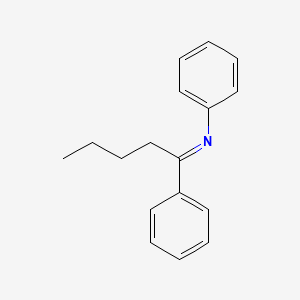

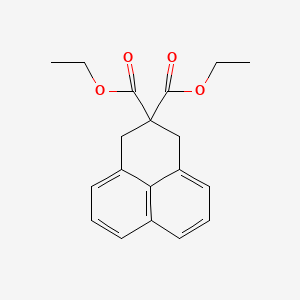
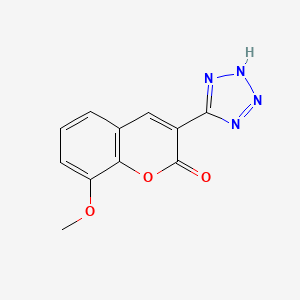
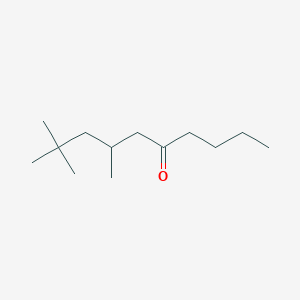
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
